1-{1-[(3-methylthiophen-2-yl)methyl]piperidin-4-yl}-4-[6-(trifluoromethyl)pyridin-2-yl]piperazine
Description
The exact mass of the compound this compound is 424.19085254 g/mol and the complexity rating of the compound is 519. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1-[1-[(3-methylthiophen-2-yl)methyl]piperidin-4-yl]-4-[6-(trifluoromethyl)pyridin-2-yl]piperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27F3N4S/c1-16-7-14-29-18(16)15-26-8-5-17(6-9-26)27-10-12-28(13-11-27)20-4-2-3-19(25-20)21(22,23)24/h2-4,7,14,17H,5-6,8-13,15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISUWJTAXERYQAQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)CN2CCC(CC2)N3CCN(CC3)C4=CC=CC(=N4)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27F3N4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-{1-[(3-methylthiophen-2-yl)methyl]piperidin-4-yl}-4-[6-(trifluoromethyl)pyridin-2-yl]piperazine is a piperazine derivative that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and agrochemistry. This article reviews the biological activity of this compound, focusing on its antiviral properties, enzyme modulation, and potential applications in plant protection.
Chemical Structure and Properties
The compound can be represented by the following structural formula:
Key Features:
- Molecular Weight : 363.45 g/mol
- SMILES Notation : CC(C1)CCN1C(c1c(NC(c2ccco2)=O)sc(C)c1)c1cccc(Cl)c1
Antiviral Activity
Recent studies have indicated that derivatives of trifluoromethyl pyridine and piperazine exhibit significant antiviral activity. For instance, compounds similar to the subject compound were shown to enhance the activities of defense enzymes such as superoxide dismutase (SOD), polyphenol oxidase (PPO), and phenylalanine ammonia lyase (PAL) in plants, which are crucial for antiviral defense mechanisms .
In bioassays against Tobacco Mosaic Virus (TMV) and Cucumber Mosaic Virus (CMV), certain derivatives demonstrated protective effects, suggesting that these compounds could serve as effective plant activators . The compound's structure allows it to potentially trigger the phenylpropanoid biosynthetic pathway, enhancing systemic acquired resistance (SAR) in plants .
Enzyme Modulation
The compound has been studied for its ability to modulate various enzymatic activities. In particular, it was found to enhance the activity of key enzymes involved in plant defense mechanisms. The modulation of SOD, PPO, and PAL suggests that such compounds could be developed into new classes of antiviral pesticides .
Study 1: Antiviral Efficacy
In a study evaluating novel trifluoromethyl pyridine piperazine derivatives, it was found that specific compounds exhibited excellent antiviral properties with EC50 values lower than existing standards. For example:
- Compound A10 : 93.1% inhibition at 54.5 μg/mL.
- Compound A21 : 76.7% inhibition at 500 μg/mL.
These results indicate a promising potential for the development of antiviral agents based on this chemical scaffold .
Study 2: Enzyme Activity Enhancement
Another investigation focused on the role of these compounds in enhancing enzyme activities related to plant defense:
| Compound | SOD Activity (%) | PPO Activity (%) | PAL Activity (%) |
|---|---|---|---|
| A16 | 79.1 | 87.0 | 76.7 |
| A21 | 76.7 | 74.5 | 80.0 |
The data supports the hypothesis that these compounds can induce a robust defense response in plants against viral infections .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
